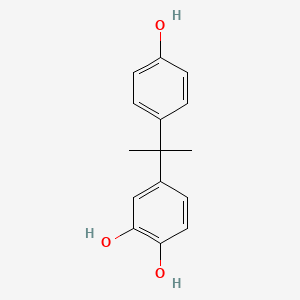

5-hydroxybisphenol A

Description

Historical Perspectives on Bisphenol Analogs Research

Bisphenols are a class of synthetic compounds characterized by two hydroxyphenyl functionalities nih.gov. Bisphenol A (BPA), first synthesized in 1891, gained significant industrial importance in the mid-20th century with the discovery of its polymerization into polycarbonate plastics nih.gov. BPA became a key monomer in the production of polycarbonate plastics, epoxy resins, and composites, leading to its widespread use in consumer products, food packaging, and various industrial applications wikipedia.orgnih.govnih.govwikipedia.org.

However, extensive research revealed that BPA exhibits endocrine-disrupting properties, mimicking estrogenic actions in the body wikipedia.orgnih.govnih.govwikipedia.org. These concerns led to increased scrutiny and, in some regions, restrictions on BPA's use, particularly in products like baby bottles umweltprobenbank.defishersci.com. Consequently, manufacturers began exploring and adopting structural analogs of BPA as substitutes, aiming to produce "BPA-free" products nih.govmitoproteome.orgmitoproteome.orguni.lu. Commonly used bisphenol analogs include bisphenol S (BPS), bisphenol F (BPF), bisphenol AF (BPAF), and bisphenol E (BPE) nih.govmitoproteome.org. This shift has, in turn, spurred dedicated research into these alternatives, as their similar chemical structures raise questions about their potential for comparable health and environmental impacts nih.govmitoproteome.orgmitoproteome.orgnih.gov.

Rationale for Dedicated Research on 5-Hydroxybisphenol A

Dedicated research on 5-hydroxybisphenol A is warranted due to its specific role as a metabolite of bisphenol A and its distinct biological activities. Studies have shown that 5-OHBPA is formed when BPA is metabolized by liver microsomes in the presence of NADPH, in both human and rat systems wikipedia.orgctdbase.org. This metabolic pathway is significant because it represents a transformation product of BPA within biological systems.

A key finding driving the rationale for studying 5-OHBPA is its comparative estrogenic potency. Research indicates that 5-hydroxybisphenol A is approximately 10-fold less potent than BPA in yeast estrogenicity assays wikipedia.orgctdbase.orgnih.gov. This difference in potency, despite its metabolic origin from BPA, highlights the importance of understanding the specific biological activity of individual bisphenol metabolites rather than assuming similar effects to their parent compounds.

Beyond its metabolic context, 5-OHBPA has also been identified as a transformation product of BPA in environmental matrices, such as swimming pool water, following processes like ozonation and exposure to sunlight nih.gov. This suggests its potential environmental presence and the need to assess its fate and effects in various ecosystems. Furthermore, 5-OHBPA has been noted for possessing intrinsic antioxidant and anti-inflammatory properties, which may suggest potential applications, although the primary focus in current research often remains on its toxicological relevance as a BPA derivative.

Current Research Landscape and Knowledge Gaps concerning 5-Hydroxybisphenol A

The current research landscape concerning bisphenol analogs, including 5-hydroxybisphenol A, indicates a growing awareness of their widespread presence but also significant knowledge gaps regarding their comprehensive toxicological profiles mitoproteome.orgnih.gov. While BPA has been extensively studied, most of its analogs are "poorly understood with respect to potential toxicity for humans" nih.gov. Studies generally suggest that many BPA analogs exhibit similar effects to BPA, including alterations to the neuroendocrine system, induction of oxidative stress, and developmental impacts nih.gov.

Compound Names and PubChem CIDs

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-hydroxyphenyl)propan-2-yl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c1-15(2,10-3-6-12(16)7-4-10)11-5-8-13(17)14(18)9-11/h3-9,16-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFAMQHMUSBLBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349640 | |

| Record name | 5-Hydroxybisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79371-66-7 | |

| Record name | 4-[1-(4-Hydroxyphenyl)-1-methylethyl]-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79371-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxybisphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Derivatization Strategies for 5 Hydroxybisphenol a

Established Synthetic Routes and Methodological Innovations

The synthesis of 5-hydroxybisphenol A primarily involves the modification of existing bisphenol structures or the assembly of its phenolic units. While 5-hydroxybisphenol A is recognized as a metabolite formed in biological systems, specific chemical synthesis methodologies have also been developed.

Multi-step Organic Synthesis Methodologies

A notable multi-step organic synthesis pathway for 5-hydroxybisphenol A and its adducts involves the oxidation of bisphenol A (BPA) to bisphenol A-3,4-quinone (BPAQ), followed by subsequent reactions. Bisphenol A-3,4-quinone (BPAQ) serves as a key intermediate for introducing the additional hydroxyl group. acs.org

One documented method for preparing BPAQ involves the oxidation of BPA using 2-iodoxybenzoic acid (IBX) in a solvent mixture such as chloroform (B151607) and methanol (B129727) at low temperatures (e.g., -15 °C). acs.org This initial oxidation step is critical for generating the reactive quinone structure. Subsequently, BPAQ can react with nucleophiles, such as thiols like N-acetylcysteine (NAC) and glutathione (B108866) (GSH), to yield various hydroxylated and thiol-adducted bisphenol A derivatives, including 3-hydroxybisphenol A (a synonym for 5-hydroxybisphenol A) and its mono- or di-thiol adducts. acs.org

For instance, the reaction of BPAQ with glutathione (GSH) in a methanol/water solvent system at room temperature has been shown to produce 3-hydroxy-2,5-diGSH-BPA, 3-hydroxy-5-GSH-BPA, 3-hydroxy-2-GSH-BPA, and 3-hydroxyBPA (5-hydroxybisphenol A) itself. The reported yields for these products demonstrate the feasibility of this multi-step approach. acs.org

Table 1: Yields of 5-Hydroxybisphenol A and Thiol Adducts from BPAQ Reaction acs.org

| Product | Yield (%) |

| 3-hydroxy-2,5-diGSH-BPA | 17 |

| 3-hydroxy-5-GSH-BPA | 36 |

| 3-hydroxy-2-GSH-BPA | 7 |

| 3-hydroxyBPA (5-hydroxybisphenol A) | 32 |

Green Chemistry Approaches in 5-Hydroxybisphenol A Synthesis

Green chemistry principles aim to minimize the environmental impact of chemical processes by reducing or eliminating hazardous substances, promoting atom economy, and utilizing sustainable methodologies. guidetopharmacology.orgfishersci.seuni.lu While specific dedicated green chemistry routes for 5-hydroxybisphenol A are not extensively detailed in the literature, the general principles can be applied to its synthesis.

These principles include:

Use of Alternative Solvents: Employing water, supercritical CO₂, or bio-based solvents instead of traditional volatile and toxic organic solvents. uni.lufishersci.cadphen1.com

Biocatalysis: Utilizing enzymes or microorganisms to catalyze reactions under milder conditions, which often leads to higher selectivity and reduced waste. fishersci.seuni.lufishersci.ca

Atom Economy: Designing synthetic routes that incorporate most of the atoms of the starting materials into the final product, thereby minimizing waste. guidetopharmacology.orgdphen1.com

Reduced Reaction Steps: Streamlining synthetic pathways to fewer steps to enhance efficiency and reduce energy consumption and waste generation. dphen1.com

Given that 5-hydroxybisphenol A is a known metabolite formed by enzymatic hydroxylation in biological systems, biocatalytic approaches, particularly those mimicking the action of cytochrome P450 enzymes, represent a promising avenue for greener synthesis.

Catalytic Strategies for Targeted Synthesis

Catalytic strategies play a crucial role in the targeted synthesis of complex organic molecules, offering improved efficiency, selectivity, and reduced environmental impact compared to stoichiometric reactions. dphen1.com

One significant catalytic pathway for the formation of 5-hydroxybisphenol A is observed in biological systems, where human cytochrome P450 enzymes (e.g., P450 2C9) catalyze the hydroxylation of bisphenol A (BPA) to 3-hydroxy-BPA (5-hydroxybisphenol A). wikipedia.orgnih.govacs.org This enzymatic hydroxylation is a form of biocatalysis, demonstrating a highly selective and efficient method for introducing the hydroxyl group onto the aromatic ring of BPA. The mechanism involves initial phenol (B47542) hydrogen atom abstraction followed by an oxygen-hydroxyl (OH) rebound to the ortho- or para-position of the phenolic group. wikipedia.orgnih.govacs.org

While industrial synthesis of the parent compound, bisphenol A, widely employs acid-catalyzed condensation reactions of phenol and acetone, the targeted hydroxylation to 5-hydroxybisphenol A would require specific catalytic systems. nih.govnih.gov Research into biomimetic catalysts or engineered enzymes could lead to synthetic catalytic routes that replicate the high selectivity observed in biological hydroxylation processes, offering a targeted approach to 5-hydroxybisphenol A synthesis.

Precursor Chemistry and Reaction Mechanisms

The primary precursor for the synthesis of 5-hydroxybisphenol A is bisphenol A (BPA), from which it can be formed through hydroxylation. Another crucial intermediate in multi-step chemical synthesis is bisphenol A-3,4-quinone (BPAQ). acs.org

The formation of 5-hydroxybisphenol A from BPA in biological systems, catalyzed by cytochrome P450 enzymes, proceeds via a complex reaction mechanism. This process involves the activation of the BPA molecule, typically through hydrogen atom abstraction from a phenolic hydroxyl group, leading to a radical intermediate. Subsequently, an oxygen atom, often derived from the activated heme iron-oxo species (Compound I) of the P450 enzyme, rebounds to the aromatic ring, resulting in hydroxylation. wikipedia.orgnih.govacs.org The hydroxylation can occur at different positions, with the formation of 3-hydroxy-BPA (5-hydroxybisphenol A) being a significant outcome. wikipedia.orgacs.org This reaction can proceed through competing doublet and quartet spin state surfaces, with lower energy barriers observed on the doublet spin state surface. wikipedia.org

In chemical synthesis, particularly the route involving BPAQ, the reaction mechanism for forming 5-hydroxybisphenol A and its thiol adducts is based on the electrophilic nature of the quinone. BPAQ, an o-quinone, is highly reactive towards nucleophiles. The reaction with thiols like N-acetylcysteine (NAC) and glutathione (GSH) proceeds through Michael addition, where the thiol group acts as a nucleophile attacking the electrophilic carbons of the quinone ring. This addition leads to the formation of stable adducts, and in some cases, the reduction of the quinone back to a hydroxylated bisphenol, such as 5-hydroxybisphenol A. acs.org

Derivatization Techniques for Mechanistic and Analytical Studies

Derivatization techniques are frequently employed in the study of bisphenols, including 5-hydroxybisphenol A, primarily to enhance their analytical detectability and to facilitate mechanistic investigations. By chemically modifying the compound, properties such as volatility, stability, and ionization efficiency can be improved for analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS).

Common derivatization agents used for bisphenols include acetic anhydride (B1165640) and bis-(trimethylsilyl)trifluoroacetamide (BSTFA) for acetylation and silylation, respectively, to increase volatility for GC-MS analysis. fishersci.caresearchgate.net Dansyl chloride is another reagent used for derivatization, particularly to enhance the analytical signals of bisphenols for LC-MS/MS analysis. fishersci.casenescence.info These derivatization reactions target the phenolic hydroxyl groups present in 5-hydroxybisphenol A.

Isotopic Labeling for Fate and Metabolism Studies

Isotopic labeling is a powerful derivatization technique used to investigate the fate, metabolism, and reaction mechanisms of chemical compounds, offering a non-destructive way to track molecules within complex systems. metabolomicsworkbench.orglookchem.commetabolomicsworkbench.orgnih.gov By incorporating stable isotopes (e.g., carbon-13 (¹³C), deuterium (B1214612) (²H), nitrogen-15 (B135050) (¹⁵N), or oxygen-18 (¹⁸O)) into specific positions of a molecule, researchers can differentiate the labeled compound and its metabolites from endogenous compounds. metabolomicsworkbench.orgmetabolomicsworkbench.org

For 5-hydroxybisphenol A, isotopic labeling can be invaluable for:

Metabolic Pathway Elucidation: Tracking the transformation of 5-hydroxybisphenol A in biological systems, identifying its metabolites, and understanding the enzymes involved. metabolomicsworkbench.orglookchem.comnih.gov

Pharmacokinetic Studies: Determining its absorption, distribution, and excretion rates in various matrices. lookchem.com

Analytical Quantification: Using isotopically labeled 5-hydroxybisphenol A as an internal standard in quantitative analytical methods (e.g., GC-MS or LC-MS) to improve accuracy and precision by compensating for matrix effects and sample preparation variability. For instance, ¹³C₁₂-bisphenol A has been used as a surrogate standard for BPA, and a similar approach would be applicable to its hydroxylated derivative. fishersci.ca

Reaction Mechanism Studies: Investigating bond cleavage and formation during its synthesis or degradation by observing the redistribution of the isotopic label.

The application of stable isotope labeling allows for detailed research findings by providing insights into dynamic processes that static measurements cannot capture. metabolomicsworkbench.org

Structural Modifications for Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) investigations aim to elucidate how specific structural features of a chemical compound correlate with its biological activity. nih.gov For bisphenols, including 5-hydroxybisphenol A, minor structural changes can profoundly influence their physiological interactions and effects. evitachem.com

Research into the SAR of bisphenols has revealed several key insights:

Hydroxyl Group Importance: The presence and position of hydroxyl groups on the phenolic rings are critical determinants of hormonal activities, such as estrogenic and anti-androgenic effects. Studies indicate that the 4-hydroxyl group on both phenyl rings of bisphenol A derivatives is often required for these activities. researchgate.net

Substituents on Phenyl Rings: Substituents at the 3,5-positions of the phenyl rings significantly influence the biological activities. For instance, minor modifications like the addition of methyl groups or halogen atoms to the bisphenol A structure can lead to marked differences in estrogenic activity, cytotoxicity, and the ability to inhibit enzymes. researchgate.netresearchgate.netevitachem.com

Example 1: Methyl Group Variations: Bisphenol A (BPA), bisphenol S (BPS), bisphenol C (BPC), and bisphenol A/C (BPA/C) differ by the number and position of methyl groups. Despite comparable cytotoxicity and lipophilicity, their estrogenic activities and effects on cellular physiology (e.g., mitochondrial membrane potential, ATP concentration, cell division rate, pro-inflammatory cytokine upregulation) can vary significantly. For example, BPC, which has additional methyl groups, showed distinct effects on HepG2 cells compared to BPA. evitachem.com

Example 2: Halogenation: Halogenated bisphenol A derivatives, such as tetrabromobisphenol A (TBBPA) and tetrachlorobisphenol A (TCBPA), exhibit enhanced inhibitory potency against certain enzymes like human and rat placental 3β-hydroxysteroid dehydrogenases. The presence of halogen atoms and the compound's LogP value were inversely correlated with inhibitory strength, indicating that these structural modifications directly impact biological activity. researchgate.net

Bridging Alkyl Moiety: The nature of the bridging alkyl moiety between the two phenolic rings also plays a role in modulating activity. researchgate.net

Specific Findings for 5-Hydroxybisphenol A in SAR Context:

5-hydroxybisphenol A itself is a hydroxylated metabolite of BPA. Its formation from BPA via hydroxylation and its subsequent oxidation to bisphenol A 3,4-quinone are key metabolic transformations that influence its reactivity and potential biological effects. researchgate.net SAR studies comparing 5-hydroxybisphenol A with its parent compound, BPA, have provided insights into how this specific hydroxylation affects biological outcomes. For example, a study investigating neurotoxicity found that while BPA caused significant hyperactivity in rats, neither 5-hydroxybisphenol A nor bisphenol A 3,4-quinone elicited the same response. This suggests that the presence of the additional hydroxyl group (or its subsequent oxidation to a quinone) alters the compound's ability to induce this specific behavioral effect, highlighting a clear structure-activity difference between BPA and its 5-hydroxylated derivative. researchgate.net

This demonstrates that even subtle modifications, such as the introduction of a hydroxyl group at a specific position, can lead to distinct biological profiles, underscoring the importance of detailed structural analysis in understanding the activity of bisphenols.

Table of Research Findings on Structural Modifications and Activity in Bisphenols

| Compound (Structural Modification from BPA) | Key Structural Feature | Observed Biological Effect/Activity | Reference |

| Bisphenol A (BPA) | Base structure | Estrogenic activity, induces hyperactivity researchgate.netevitachem.com | researchgate.netevitachem.com |

| 5-Hydroxybisphenol A | Hydroxyl group at C-5 (catechol) | Does not induce hyperactivity (compared to BPA) researchgate.net | researchgate.net |

| Bisphenol C (BPC) | Additional methyl groups on phenolic rings | Distinct effects on HepG2 cells, including decreased mitochondrial membrane potential and ATP concentration, specific cytokine upregulation evitachem.com | evitachem.com |

| Tetrabromobisphenol A (TBBPA) | Halogen atoms (bromine) on phenolic rings | Enhanced inhibitory potency against human and rat placental 3β-hydroxysteroid dehydrogenases researchgate.net | researchgate.net |

| Tetrachlorobisphenol A (TCBPA) | Halogen atoms (chlorine) on phenolic rings | Enhanced inhibitory potency against human and rat placental 3β-hydroxysteroid dehydrogenases researchgate.net | researchgate.net |

Environmental Occurrence, Distribution, and Fluxes of 5 Hydroxybisphenol a

Occurrence and Spatiotemporal Distribution in Aquatic Environments

Direct monitoring data and detailed research findings on the presence and concentrations of 5-hydroxybisphenol A in freshwater systems such as rivers, lakes, and groundwater are scarce. While bisphenol A (BPA) is a known contaminant in these environments, with concentrations reported in river water ranging from non-measurable to micrograms per liter, specific studies for 5-hydroxybisphenol A are not documented. researchgate.netresearchgate.netresearchgate.netrsc.orgijomeh.eu

Similar to freshwater systems, there is a lack of specific research and reported concentrations for 5-hydroxybisphenol A in marine environments, including estuaries and coastal waters. Studies available primarily address the occurrence of bisphenol A (BPA) in these settings, where it has been detected in marine surface waters, sediments, and suspended matter. mdpi.com

Presence and Accumulation in Terrestrial Matrices

Information regarding the presence and accumulation of 5-hydroxybisphenol A in terrestrial matrices, such as soil, sediment, and vegetation, is not extensively documented in the scientific literature.

Specific data on the concentrations and distribution of 5-hydroxybisphenol A in soil and sediment compartments are not widely reported. While bisphenol A (BPA) is known to partition to organic phases like soils and sediments, and its presence has been detected in these matrices, dedicated studies for 5-hydroxybisphenol A are not prevalent. mdpi.comresearchgate.netcabidigitallibrary.orgmdpi.comnih.gov

Research specifically on the uptake and translocation of 5-hydroxybisphenol A by vegetation is not available. General studies on plant uptake of organic pollutants indicate that plants can absorb and metabolize various compounds from soil or air, with uptake influenced by chemical properties and plant physiology. Bisphenol A (BPA), for instance, has been shown to be taken up by plants, accumulating predominantly in roots, with varying translocation to aboveground tissues depending on exposure pathways and plant species. However, these findings are for BPA, not 5-hydroxybisphenol A. mdpi.comunibo.itresearchgate.netepa.govnih.govnih.govaaqr.orgcopernicus.orgslu.seslu.seresearchgate.netepa.govnih.gov

Atmospheric Transport and Deposition Research

Specific research focusing on the atmospheric transport and deposition of 5-hydroxybisphenol A is not available in the current scientific literature. Studies on atmospheric transport and deposition typically focus on more widely studied contaminants like bisphenol A (BPA) or other persistent organic pollutants. Bisphenol A (BPA) is generally considered to have negligible long-range transport potential in air due to its low volatility and relatively short half-life in the atmosphere, often associating with particulate matter. aaqr.orgwikipedia.orgresearchgate.netnih.govrsc.orgnih.govresearchgate.netvtei.cznih.govvtei.czresearchgate.net

Data Tables

Due to the limited specific environmental occurrence data for 5-hydroxybisphenol A, it is not possible to generate detailed data tables for its concentrations across various environmental compartments. The available literature primarily discusses bisphenol A (BPA) or mentions 5-hydroxybisphenol A as a transformation product without providing quantitative environmental monitoring data.

Sources and Pathways of Environmental Introduction

The pathways through which 5-hydroxybisphenol A is introduced into the environment are primarily linked to the broader environmental fate of Bisphenol A, given its identification as a transformation product.

Specific direct anthropogenic emission sources for 5-hydroxybisphenol A are not widely reported in scientific literature. Unlike its precursor, Bisphenol A, which is produced on an industrial scale (estimated at 10 million tonnes globally in 2022) for the manufacturing of polycarbonates and epoxy resins, 5-hydroxybisphenol A is not typically an intentionally produced or directly emitted industrial chemical wikipedia.orgebi.ac.uk.

However, the widespread use and subsequent release of Bisphenol A into the environment contribute indirectly to the potential for 5-hydroxybisphenol A formation. Bisphenol A enters the environment through various routes, including industrial discharge, landfill leachate, and wastewater treatment plant effluent neptjournal.comunibo.it. It is commonly found in industrial wastewaters, particularly from paper recycling, and can leach from products such as polycarbonate plastics used in reusable bottles and food containers, epoxy resins coating food and beverage cans, and thermal paper wikipedia.orgneptjournal.comunibo.itumweltprobenbank.demdpi.comresearchgate.neteuropa.eu. The presence of BPA in aquatic environments (surface water, sewage, and sludge) has been reported, with concentrations averaging 1-102 ng/L, and higher levels in heavily polluted areas unibo.it. These widespread anthropogenic releases of BPA create conditions conducive to the formation of its transformation products, including 5-hydroxybisphenol A.

A significant pathway for the environmental introduction of 5-hydroxybisphenol A is its formation as a transformation product of Bisphenol A. Research indicates that 5-hydroxybisphenol A can be generated during the degradation of BPA under specific environmental conditions.

One notable study identified 5-hydroxybisphenol A as a transformation intermediate of Bisphenol A in swimming pool water subjected to various treatment processes researchgate.netmdpi.com. The study investigated the decomposition effectiveness of micropollutants, including BPA, under conditions such as chlorination (using NaOCl), ozonation, UV radiation, and exposure to artificial and natural sunlight researchgate.netmdpi.com. Among the by-products detected for BPA, compounds with an m/z value of 244 were observed, which correspond to the molecular weight of 5-hydroxybisphenol A researchgate.netmdpi.com. This suggests that common water treatment and environmental exposure to light can facilitate the transformation of BPA into 5-hydroxybisphenol A.

The identification of 5-hydroxybisphenol A as a functional parent of Bisphenol A further supports its role as a degradation or transformation product within environmental systems ebi.ac.uk. This indicates that while not directly emitted, 5-hydroxybisphenol A can arise from the environmental breakdown of the widely prevalent Bisphenol A.

Table 1: Identification of 5-Hydroxybisphenol A as a Transformation Product of Bisphenol A

| Precursor Compound | Transformation Product Identified | Environmental Matrix | Transformation Process/Conditions | Reference |

| Bisphenol A (BPA) | 5-Hydroxybisphenol A | Swimming Pool Water | Chlorination (NaOCl), Ozonation, UV Radiation, Artificial/Natural Sunlight | researchgate.netmdpi.com |

This table highlights the observed formation of 5-hydroxybisphenol A from BPA in a controlled environmental simulation, underscoring its relevance as a transformation product in aquatic systems.

Environmental Transformation and Degradation Pathways of 5 Hydroxybisphenol a

Photolytic Degradation Mechanisms

The photolytic degradation of organic compounds in the environment can occur through direct or indirect pathways. Direct photolysis involves the absorption of light energy by the compound itself, leading to its transformation. Indirect photolysis, on the other hand, involves reactions with photochemically produced reactive species (e.g., reactive oxygen species) generated from other constituents in the water. While extensive research exists on the photodegradation of bisphenol A, specific detailed studies focusing solely on the photolytic degradation mechanisms, kinetics, and quantum yields of 5-hydroxybisphenol A are limited in the current literature.

Direct Photolysis Kinetics and Quantum Yields

Direct photolysis kinetics and quantum yields for 5-hydroxybisphenol A are not explicitly detailed in the provided research findings. General principles of direct photolysis apply to organic compounds, where the rate of decline in concentration and the corresponding photolysis rate constant are determined, allowing for the estimation of half-lives under specific light conditions. researchgate.net Quantum yield, a measure of the efficiency of a photochemical reaction, can be used to estimate direct photolysis rates and half-lives in various surface waters, seasons, and latitudes. researchgate.netscielo.org.mx However, specific values for 5-hydroxybisphenol A were not found.

Indirect Photolysis via Reactive Oxygen Species (ROS)

Identification of Photodegradation Products and Pathways

5-Hydroxybisphenol A itself has been identified as a photodegradation product of bisphenol A. researchgate.netkegg.jprsc.orgnih.gov This indicates that hydroxylation of the aromatic ring is a pathway during the photo-oxidation of BPA. However, detailed studies specifically identifying the subsequent photodegradation products and pathways of 5-hydroxybisphenol A are not explicitly outlined in the provided information. Research on BPA photodegradation has shown the formation of various intermediates, including hydroquinone (B1673460), 4-hydroxyacetophenone, phenol (B47542), and 4-isopropenylphenol, through mechanisms such as alkyl cleavage, alkyl oxidation, and hydroxyl addition. researchgate.netnih.govredalyc.org It is plausible that 5-hydroxybisphenol A, as a hydroxylated derivative, may undergo similar or further oxidative transformations.

Biodegradation Processes

Biodegradation involves the breakdown of chemical compounds by microorganisms. 5-Hydroxybisphenol A is frequently observed as a biotransformation product of bisphenol A in various microbial and biological systems. nih.govresearchgate.netresearchgate.netresearchgate.netplos.orgpsu.educapes.gov.bracs.org This highlights its role as an intermediate in the natural degradation cascade of BPA.

Microbial Degradation in Aqueous Systems

In aqueous systems, microbial degradation is a significant pathway for the removal of bisphenols. Aerobic conditions generally support more effective microbial degradation compared to anaerobic conditions. researchgate.netresearchgate.net Numerous bacterial species, including Sphingomonas, Alcaligenes, Pseudomonas, Cupriavidus, and Bacillus, have been isolated from various environments (e.g., activated sludge, seawater, freshwater) and demonstrated the capability to biodegrade BPA. researchgate.net The biotransformation of bisphenol A often involves the formation of hydroxylated products, including 5-hydroxybisphenol A. researchgate.netresearchgate.netcapes.gov.bracs.org For instance, the bacterial species Cupriavidus basilensis has been shown to transform bisphenol B (BPB) and bisphenol Z (BPZ), which share 5-hydroxybisphenol A as a common structural element, suggesting that similar transformation products can be formed from various bisphenol analogs. researchgate.net While 5-hydroxybisphenol A is a known intermediate, specific studies detailing its further microbial degradation kinetics or the specific microbial consortia responsible for its breakdown in aqueous environments are not explicitly provided.

Biotransformation in Soil and Sediment Microbiomes

Similar to aqueous systems, 5-hydroxybisphenol A is recognized as a biotransformation product of BPA in terrestrial environments. researchgate.net Microorganisms in soil and sediment microbiomes play a crucial role in the degradation of organic pollutants. While BPA itself can be metabolized by microorganisms in soil, its degradation in anoxic environments like freshwater and marine sediments has been noted to be less efficient or unobserved in some studies. researchgate.net The presence of 5-hydroxybisphenol A as a common intermediate in the biotransformation of bisphenol analogs suggests its potential for further breakdown by soil and sediment microbes. However, detailed research specifically outlining the biotransformation processes, pathways, and kinetics of 5-hydroxybisphenol A within these complex microbiomes is not extensively covered in the provided literature.

Enzymatic Pathways and Key Microbial Consortia

5-Hydroxybisphenol A has been identified as an oxidative metabolite of Bisphenol A (BPA) researchgate.net. This suggests its involvement in the metabolic pathways of microorganisms capable of degrading BPA. While specific enzymatic pathways and microbial consortia directly responsible for the further degradation of 5-hydroxybisphenol A in environmental matrices are not extensively documented, the broader context of bisphenol biodegradation provides insights.

Microorganisms, including various bacteria and fungi, are known to metabolize BPA under aerobic conditions researchgate.net. Bacterial strains such as Sphingomonas, Alcaligenes, Pseudomonas, Cupriavidus, Bacillus, Streptomyces, Achromobacter, and Novosphingobium have been isolated from diverse environmental substrates and demonstrated the capability to degrade BPA researchgate.net. Fungi also contribute to BPA biodegradation, often utilizing ligninolytic enzymes such as laccases and peroxidases researchgate.net, nih.gov. These enzymes are known for their ability to oxidize a broad spectrum of substrates, including phenolic compounds like bisphenols nih.gov.

The degradation of complex compounds like bisphenols is often more effectively achieved by microbial consortia rather than single strains, owing to their enhanced adaptability and diverse enzymatic capabilities frontiersin.org. These consortia can provide a suitable catalytic environment for the various enzymes required in a biodegradation pathway, potentially including those that act on 5-hydroxybisphenol A as an intermediate or end-product of initial BPA transformation frontiersin.org. While 5-hydroxybisphenol A is formed as an oxidative metabolite, further research is needed to elucidate the specific enzymes and microbial consortia responsible for its complete mineralization in the environment.

Chemical Degradation Reactions in Environmental Matrices

Chemical degradation processes, particularly hydrolysis and oxidation, play a significant role in the transformation of organic compounds in aquatic environments.

Direct research findings on the hydrolysis kinetics and mechanisms of 5-hydroxybisphenol A in environmental matrices are not explicitly available in the current literature. Hydrolysis is a primary pathway for the transformation of organic chemicals in aquatic environments, occurring through both biotic (hydrolase metabolism) and abiotic (non-enzymatic degradation) processes mdpi.com. The rate and mechanism of hydrolysis are typically influenced by environmental factors such as pH, temperature, and the specific chemical structure of the compound utoronto.ca, clemson.edu.

For many organic compounds, hydrolysis can be categorized into acid-catalyzed, neutral, and alkaline (base-mediated) pathways, with their dominance varying across different pH ranges clemson.edu. Alkaline hydrolysis, for instance, often involves a nucleophilic attack by hydroxide (B78521) ions, and its rate increases with increasing pH clemson.edu. Given the phenolic structure of 5-hydroxybisphenol A, it may undergo hydrolytic reactions, but specific experimental data detailing its stability and degradation products under various environmental pH and temperature conditions are required for a comprehensive understanding.

5-Hydroxybisphenol A, referred to as "Hydroxybisphenol," has been identified as a decomposition by-product during the ozonation of other micropollutants, including Bisphenol A, in water treatment processes researchgate.net. This indicates that 5-hydroxybisphenol A itself is susceptible to oxidative degradation by environmentally relevant oxidants.

Oxidation by ozone (O₃) and chlorine (e.g., NaOCl) are common advanced oxidation processes (AOPs) used in water treatment that can lead to the degradation of organic contaminants nih.gov, nih.gov. Studies on Bisphenol A and its analogues show that hydroxylation in the ortho position of the phenol rings is a main degradation pathway during reactions with hydroxyl radicals, which are often generated during ozonation and other oxidative processes researchgate.net. The complete removal of BPA has been observed through chlorination, with concentrations significantly reduced within minutes to hours depending on the chlorine dose and contact time nih.gov. Similarly, ozonation has been shown to degrade BPA, with removal efficiencies influenced by ozone dose, contact time, and pH researchgate.net.

While 5-hydroxybisphenol A can be formed as an intermediate during the oxidation of BPA researchgate.net, researchgate.net, its subsequent degradation kinetics and the specific transformation products formed upon reaction with chlorine or ozone require dedicated investigation. The presence of additional hydroxyl groups in 5-hydroxybisphenol A compared to BPA might alter its reactivity towards these oxidants.

Sorption and Desorption Dynamics in Environmental Media

Sorption, encompassing adsorption and desorption, is a critical process that governs the fate, transport, and bioavailability of organic contaminants in environmental media such as soil, sediment, and aquatic systems.

The extent of adsorption is influenced by several factors, including:

pH: Affects the ionization state of both the organic compound and the surface functional groups of minerals and NOM nih.gov.

Ionic Strength: Can influence electrostatic interactions nih.gov.

Composition of NOM: Different fractions of NOM (e.g., humic acids, fulvic acids) and their molecular weights can exhibit varying adsorption affinities d-nb.info, nih.gov.

Type of Mineral Surface: Oxides with variable charges (e.g., goethite) tend to adsorb more strongly compared to permanently charged clay minerals (e.g., montmorillonite) d-nb.info.

Given that 5-hydroxybisphenol A possesses multiple hydroxyl groups, it is expected to engage in hydrogen bonding and potentially other interactions (e.g., π-π interactions with aromatic structures in NOM) with both natural organic matter and mineral surfaces. The presence of these polar groups would influence its partitioning between the aqueous and solid phases.

The sorption and desorption dynamics of 5-hydroxybisphenol A directly impact its environmental mobility and bioavailability. Environmental mobility refers to the compound's ability to move through different environmental compartments (e.g., from soil to groundwater), while bioavailability describes the fraction of the substance available for uptake by organisms,.

Mobility: Strong adsorption to soil or sediment particles would reduce the mobility of 5-hydroxybisphenol A, potentially leading to its retention in these media and limiting its transport to groundwater or surface waters. Conversely, weak adsorption or high water solubility would enhance its mobility.

Bioavailability: Compounds that are strongly adsorbed to solid phases are generally less bioavailable to organisms because they are less accessible in the dissolved phase. The more of a contaminant present in the pore water, the more bioavailable it tends to be.

Without specific adsorption data for 5-hydroxybisphenol A, its precise mobility and bioavailability cannot be definitively quantified. However, based on its chemical structure (C15H16O3) and the presence of hydroxyl groups, it is likely to exhibit some degree of polarity, which could influence its partitioning behavior. Compounds with higher hydrophobicity (often correlated with a higher octanol-water partitioning coefficient, Kow) tend to bind more strongly to the soil solid phase, reducing their bioavailability. Further research is needed to determine the specific partitioning coefficients and their implications for the environmental mobility and bioavailability of 5-hydroxybisphenol A.

Advanced Analytical Methodologies for 5 Hydroxybisphenol a Research

Sample Preparation Techniques for Complex Environmental and Biological Matrices

Sample preparation is a critical initial step in the analysis of 5-OH BPAF from complex matrices such as environmental water, human urine, plasma, and food products. These matrices often contain numerous interfering compounds that necessitate efficient extraction and clean-up procedures to achieve accurate quantification and structural elucidation.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are widely employed techniques for the extraction and preconcentration of bisphenols, including hydroxylated derivatives, from various matrices. SPE is particularly favored due to its versatility, reduced solvent consumption compared to LLE, and ability to achieve high enrichment factors. nih.govresearchgate.netsigmaaldrich.com

SPE Optimization: The optimization of SPE for 5-OH BPAF involves careful selection of the sorbent material, conditioning solvents, loading conditions, washing steps, and elution solvents. For compounds like bisphenols, reversed-phase sorbents such as C18 are commonly used. sigmaaldrich.comsigmaaldrich.com For instance, in the analysis of BPA, SPE cartridges like Supelclean™ ENVI™-18 have been utilized, with conditioning typically involving methanol (B129727) and water, followed by sample loading. sigmaaldrich.com Elution is often performed with organic solvents like methanol or acetonitrile (B52724), sometimes acidified to improve recovery. sigmaaldrich.comsigmaaldrich.commdpi.com

A typical SPE procedure for bisphenols might involve:

Conditioning: Passing methanol and water (or acidified water/methanol) through the cartridge to activate the sorbent. sigmaaldrich.comsigmaaldrich.commdpi.com

Sample Loading: Passing the sample (e.g., milk, water) through the conditioned cartridge, allowing the analyte to bind to the sorbent. sigmaaldrich.comsigmaaldrich.com

Washing: Rinsing the cartridge with a weak solvent (e.g., water, dilute acetonitrile) to remove matrix interferences while retaining the analyte. sigmaaldrich.comsigmaaldrich.com

Elution: Eluting the target analyte with a strong solvent (e.g., methanol, acetonitrile) to recover the concentrated analyte. sigmaaldrich.comsigmaaldrich.commdpi.com

Table 1 illustrates typical SPE conditions for bisphenol analysis, which can be adapted for 5-OH BPAF.

| Step | Solvent/Condition | Purpose |

| Conditioning | 5 mL Methanol (2% acetic acid), 5 mL Acetonitrile, 5 mL Water | Activates sorbent, prepares for sample loading |

| Sample Loading | 5 mL Liquid Milk (or other matrix) | Analyte retention on sorbent |

| Washing | 7 mL Water, then 4 mL 40:60 Acetonitrile:Water | Removes interferences |

| Elution | 2 mL Methanol | Recovers concentrated analyte |

| Post-treatment | Evaporation to dryness at 45 °C under N2 stream, reconstitution in 500 µL 40:60 Acetonitrile:Water | Concentrates and prepares for injection |

| Table 1: Example SPE Conditions for Bisphenol Extraction from Milk sigmaaldrich.com. |

LLE Optimization: LLE involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For polar compounds like 5-OH BPAF, solvent selection is critical. Solvents such as ethyl acetate, dichloromethane, or mixtures thereof are often used. researchgate.net Factors like pH, ionic strength, and the number of extraction steps need optimization to maximize recovery and minimize emulsion formation. While less common than SPE for trace analysis due to higher solvent consumption, LLE remains a viable option, particularly for matrices with high lipid content. researchgate.net

Microextraction Techniques (e.g., SPME, SBSE)

Microextraction techniques offer miniaturized, solvent-minimized, or solvent-free alternatives to traditional extraction methods, aligning with green analytical chemistry principles. researchgate.netmdpi.com Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are prominent examples.

Solid-Phase Microextraction (SPME): SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB), polyacrylate (PA)) that is exposed to the sample. mdpi.comnih.gov Analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. nih.gov The fiber can be directly immersed in liquid samples (immersion SPME) or exposed to the headspace above the sample (headspace SPME). nih.govnih.gov After extraction, the analytes are desorbed (thermally for GC or with solvent for HPLC) into the analytical instrument. nih.gov SPME has been applied for BPA analysis in water and food matrices, with advancements addressing sensitivity and fiber robustness, particularly with overcoated DVB fibers. sepscience.com The efficiency of SPME is influenced by factors such as extraction temperature, which can increase extraction rate but decrease the distribution constant, and sampling temperature for headspace SPME, which can increase analyte concentration in the headspace. nih.gov

Stir Bar Sorptive Extraction (SBSE): SBSE employs a stir bar coated with a sorptive phase, typically polydimethylsiloxane (PDMS). researchgate.netmdpi.com The stir bar is placed directly into the aqueous sample and stirred, allowing analytes to extract into the PDMS coating. mdpi.com After extraction, the stir bar is removed, rinsed, dried, and the analytes are typically desorbed thermally for GC analysis (TD-SBSE-GC-MS) or with solvent for LC analysis. researchgate.netmdpi.com SBSE is particularly effective for nonpolar and weakly polar compounds. For polar analytes like 5-OH BPAF, in situ derivatization prior to SBSE can significantly improve extraction efficiency by converting them into more hydrophobic species. researchgate.net For example, in situ derivatization with acetic acid anhydride (B1165640) has been used for BPA in biological samples. researchgate.net

Table 2 provides a comparison of typical recoveries for BPA using SBSE from different matrices.

| Matrix | Recovery (%) | Notes |

| River Water | >95 | With in situ derivatization researchgate.net |

| Urine | >95 | With in situ derivatization researchgate.net |

| Plasma | >95 | With in situ derivatization researchgate.net |

| Saliva | >95 | With in situ derivatization researchgate.net |

| Whole Milk | 54 | Optimized method, compared to DI water mdpi.com |

| Table 2: Typical SBSE Recoveries for Bisphenol A from Various Matrices. |

Chromatographic Separation Techniques

Chromatographic separation is essential to resolve 5-OH BPAF from matrix components and other structurally similar compounds, ensuring accurate quantification and identification.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the analysis of bisphenols due to its suitability for polar and semi-polar compounds without the need for derivatization. nih.govsigmaaldrich.comresearchgate.net

Method Development for 5-OH BPAF: HPLC method development for 5-OH BPAF typically involves optimizing the column chemistry, mobile phase composition, flow rate, and temperature. ijtsrd.comlcms.cz Reversed-phase HPLC (RP-HPLC) with C18 columns is commonly employed for bisphenols. sigmaaldrich.comresearchgate.netresearchgate.netnih.govnih.gov

Key considerations for HPLC method development:

Column Selection: C18 columns are standard. The particle size and column dimensions (e.g., 2.7 µm, 10 cm x 2.1 mm I.D. for faster analysis; 5 µm, 250 mm x 4.6 mm for higher resolution) influence separation efficiency and run time. sigmaaldrich.comsigmaaldrich.comresearchgate.netnih.gov

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous phase (e.g., water, sometimes with a buffer or acid like formic acid to control pH and improve peak shape) is used. sigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.netnih.gov Gradient elution is often preferred for complex samples to achieve better separation of multiple analytes and matrix components. sigmaaldrich.com Isocratic methods are also used for simpler matrices. researchgate.netresearchgate.net

Flow Rate and Temperature: These parameters are optimized to achieve desired retention times, peak resolution, and efficiency. Typical flow rates range from 0.2 to 1.0 mL/min, and column temperatures are often maintained between 25-35 °C. sigmaaldrich.comsigmaaldrich.comresearchgate.netresearchgate.net

Detection: UV detection (e.g., at 228 nm or 230 nm) sigmaaldrich.comnih.gov or fluorescence detection (FLD, e.g., excitation at 230 nm, emission at 315 nm) sigmaaldrich.comsigmaaldrich.comnih.gov are common for bisphenols. FLD generally offers higher sensitivity. sigmaaldrich.comnih.gov Coupling with mass spectrometry (LC-MS or LC-MS/MS) provides superior sensitivity and specificity. nih.govresearchgate.net

Table 3 presents an example of HPLC conditions used for BPA, which can serve as a starting point for 5-OH BPAF.

| Parameter | Condition |

| Column | Ascentis® Express C18, 10 cm x 2.1 mm I.D., 2.7 µm particles |

| Mobile Phase | [A] Acetonitrile; [B] Water |

| Gradient | 40% A held for 3.5 min; to 60% A in 0.1 min; held for 3 min; to 40% A in 0.1 min; held for 13.3 min |

| Flow Rate | 0.20 mL/min |

| Column Temp. | 30 °C |

| Detector | FLD, ex 230 nm; em 315 nm |

| Injection Volume | 5.0 µL |

| Table 3: Example HPLC Conditions for Bisphenol A Analysis sigmaaldrich.com. |

Gas Chromatography (GC) Approaches for Derivatized Analytes

Gas Chromatography (GC) is a powerful separation technique, especially when coupled with mass spectrometry (GC-MS). However, 5-OH BPAF, being a relatively polar compound with hydroxyl groups, often requires derivatization prior to GC analysis to enhance its volatility, thermal stability, and improve peak shape and sensitivity. dphen1.comdphen1.com

Derivatization Strategies: Silylation is the most common derivatization approach for phenolic compounds like bisphenols. dphen1.com This involves replacing active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, forming less polar and more volatile trimethylsilyl ethers. dphen1.comdphen1.com

Common silylation reagents include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS): This mixture is widely used due to its effectiveness and fast reaction. dphen1.comdphen1.comresearchgate.net Pyridine can be added as a catalyst. dphen1.comdphen1.com

Bromoacetonitrile (BAN): Another derivatization agent, though BSTFA+TMCS generally provides better detection limits for BPA. researchgate.net

Derivatization Procedure Example: A typical derivatization procedure for bisphenols involves evaporating the sample extract to dryness under nitrogen, then adding the derivatizing agent (e.g., BSTFA with 1% TMCS) and a catalyst (e.g., pyridine). The mixture is then heated (e.g., 70-80 °C for 15-30 minutes) to facilitate the reaction. After derivatization, the mixture may be evaporated again and reconstituted in a suitable solvent (e.g., hexane) for GC injection. dphen1.comresearchgate.net

GC Conditions:

Column: Non-polar or slightly polar capillary columns, such as those with a 5% diphenyl 95% dimethylpolysiloxane stationary phase (e.g., DB-5, Rtx-5MS), are suitable for derivatized bisphenols. dphen1.comresearchgate.net

Temperature Program: An optimized temperature program is crucial for good chromatographic separation, starting at a lower temperature to resolve more volatile components and increasing to elute higher boiling analytes. dphen1.com

Injection: Splitless injection is often used for trace analysis to maximize sensitivity. researchgate.net

Detection: GC is typically coupled with Mass Spectrometry (GC-MS or GC-MS/MS) for sensitive and selective detection and identification. nih.govresearchgate.netdphen1.comdphen1.com

Mass Spectrometry (MS) Detection and Structural Elucidation

Mass Spectrometry (MS) is an indispensable tool for the detection, quantification, and structural elucidation of 5-OH BPAF, offering high sensitivity and specificity. nih.govresearchgate.netrfi.ac.uk When coupled with chromatographic techniques (LC-MS, GC-MS), it provides robust analytical power.

Detection:

LC-MS/MS: For 5-OH BPAF, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is often the preferred method due to its ability to analyze polar compounds directly without derivatization and its high sensitivity. researchgate.netresearchgate.net Electrospray Ionization (ESI) is a common soft ionization technique for LC-MS, producing primarily protonated or deprotonated molecular ions ([M+H]+ or [M-H]-). nih.gov High-resolution mass spectrometry (HRMS) with Orbitrap analyzers provides accurate mass measurements, aiding in elemental composition determination. nih.gov

GC-MS/MS: Following derivatization, GC-MS/MS is highly effective. Electron Ionization (EI) is a standard ionization mode for GC-MS, producing characteristic fragmentation patterns that are useful for identification. dphen1.comdeswater.com Chemical Ionization (CI) can also be used to obtain more abundant molecular ions.

Quantification: Quantification is typically performed using selected ion monitoring (SIM) or selected reaction monitoring (SRM)/multiple reaction monitoring (MRM) modes in MS/MS. SRM/MRM offers superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interferences. dphen1.comresearchgate.net Internal standards, especially isotopically labeled analogues (e.g., 13C12-bisphenol A), are crucial for accurate quantification, compensating for matrix effects and variations in sample preparation and instrument response. researchgate.netdphen1.com

Structural Elucidation: Mass spectrometry, particularly tandem MS (MS/MS), is vital for structural elucidation. rfi.ac.ukpsu.edunsc.ru By fragmenting the precursor ion (the intact molecule or its derivative) and analyzing the resulting product ions, characteristic fragmentation pathways can be deduced, providing insights into the molecule's structure. rfi.ac.ukpsu.eduthermofisher.comajgreenchem.com

For bisphenols, common fragmentation patterns include:

Loss of a phenol (B47542) group: Bisphenols can lose a phenol moiety (C6H5OH), resulting in characteristic product ions. thermofisher.com

Formation of phenoxide product ion: A common fragment observed for several bisphenols is a phenoxide product ion (C6H5O, m/z 93). thermofisher.comdocbrown.info

Cleavage of the isopropylidene bridge: Fragmentation around the central carbon atom (isopropylidene bridge) is also common, leading to characteristic fragments. thermofisher.com

For 5-OH BPAF, specific fragmentation patterns would involve cleavages related to the additional hydroxyl group on one of the benzene (B151609) rings. High-resolution MS/MS data allows for the determination of elemental compositions of fragment ions, further confirming proposed structures. nih.govthermofisher.com

Table 4 provides an example of fragmentation data for bisphenol A, which shares structural similarities with 5-OH BPAF.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Composition |

| 227.1072 (BPA-H)- | 133.06488 | C6H5OH | C9H9O- |

| 227.1072 (BPA-H)- | 211.07618 | CH4 | C14H11O3- |

| 227.1072 (BPA-H)- | 93 | - | C6H5O- |

| Table 4: Example Fragmentation Patterns for Bisphenol A (BPA) in Negative Ion Mode. thermofisher.com |

Further research on 5-OH BPAF would involve detailed MS/MS studies to establish its unique fragmentation pathways and diagnostic ions, which are crucial for its unambiguous identification in complex samples.

Tandem Mass Spectrometry (MS/MS) for Identification and Quantification

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is a powerful technique for both the identification and quantification of chemical compounds, including 5-hydroxybisphenol A and its related bisphenols. This method involves the selection of a precursor ion (the intact molecule or a characteristic ion thereof) which is then fragmented into product ions. The unique fragmentation patterns generated provide highly specific structural information, enabling unambiguous identification even in complex samples. nationalmaglab.org

For quantification, LC-MS/MS typically operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. This targeted approach offers high sensitivity and selectivity. The use of stable isotope-labeled internal standards is a common practice in LC-MS/MS for quantification, significantly improving accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. epa.govresearchgate.netnih.govmdpi.com

While specific MS/MS fragmentation data for 5-hydroxybisphenol A are not widely detailed in general literature searches, the principles applied to bisphenol A (BPA) are directly transferable. For BPA, common MS/MS product ions and characteristic neutral losses have been systematically investigated using high-resolution mass spectrometry (HRMS), providing valuable data for identification in environmental and biological samples. nih.govdphen1.com The fragmentation pathways often involve the loss of small neutral molecules or phenolic groups.

Reported limits of quantification (LOQs) for BPA using LC-MS/MS methods vary depending on the matrix and specific method, often reaching low nanogram per liter or picogram per milliliter levels. For instance, LOQs for BPA in urine have been reported as low as 0.01 ng/mL, and in air samples, as low as 2 ng/m³. researchgate.netnih.govmdpi.com These sensitivities highlight the capability of MS/MS for trace-level quantification of bisphenols, including hydroxylated derivatives like 5-hydroxybisphenol A.

High-Resolution Mass Spectrometry (HRMS) for Elucidating Transformation Products

High-Resolution Mass Spectrometry (HRMS) plays a critical role in the elucidation of transformation products, offering superior mass accuracy that allows for the unambiguous determination of elemental compositions. This is particularly vital when studying the environmental fate or metabolic pathways of compounds like bisphenol A, where numerous structurally similar transformation products can be formed. nih.govdphen1.comresearchgate.netdphen1.comnih.gov

5-hydroxybisphenol A itself has been identified as an oxidative metabolite or transformation product of bisphenol A. Studies investigating the degradation of BPA in various environments or biological systems have utilized LC-HRMS to identify hydroxylated derivatives, including 5-hydroxybisphenol A (also referred to as 3-hydroxyBPA or BPA catechol). sigmaaldrich.comacs.orgresearchgate.net The accurate mass data obtained from HRMS allows researchers to propose molecular formulae for these transformation products, providing insights into the degradation pathways. For example, during the photodegradation of BPA, HRMS has been instrumental in assigning molecular formulae for various by-products, including monohydroxylated and dihydroxylated compounds. dphen1.comresearchgate.net The precise mass measurements differentiate between isomers and help confirm the presence of additional oxygen atoms, characteristic of hydroxylation.

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is widely recognized as a definitive reference method for absolute quantitative analysis due to its exceptional precision and accuracy. dphen1.comresearchgate.netresearchgate.netdntb.gov.ua The core principle of IDMS involves spiking a sample with a known amount of a stable isotope-labeled analogue of the target analyte. This internal standard, which is chemically identical to the analyte but distinguishable by mass, behaves similarly throughout the sample preparation and analysis process, effectively compensating for any losses or matrix effects. dphen1.comresearchgate.net

The quantification is achieved by measuring the ratio of the unlabeled analyte to its stable isotope-labeled counterpart using mass spectrometry. This ratio, combined with the known amount of the added internal standard, allows for the precise determination of the absolute concentration of the analyte in the original sample. dphen1.com

Complementary Spectroscopic and Electrochemical Methods

Beyond mass spectrometry, other analytical techniques provide complementary information crucial for the comprehensive characterization and monitoring of 5-hydroxybisphenol A.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic compounds, including 5-hydroxybisphenol A. As a non-destructive technique, NMR provides detailed atomic-level information about the molecular structure, connectivity, and stereochemistry. rsc.orgmdpi.comchemicalbook.com

Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely employed. ¹H NMR spectra reveal the number, type, and environment of hydrogen atoms within a molecule, while ¹³C NMR provides similar information for carbon atoms. The chemical shifts, coupling patterns, and integration values obtained from NMR spectra are unique fingerprints for each compound, allowing for the unambiguous assignment of its molecular structure. researchgate.netsigmaaldrich.comrsc.orgmdpi.comchemicalbook.comrsc.orgrsc.org

Crucially, 5-hydroxybisphenol A has been identified and characterized using NMR, confirming its structure. sigmaaldrich.com Furthermore, NMR analysis has been used to characterize adducts of bisphenol A 3,4-quinone, which are closely related to hydroxylated BPA forms, demonstrating its utility in elucidating the structures of BPA metabolites and derivatives. researchgate.netrsc.orgacs.org The ability of NMR to provide detailed structural insights makes it the "gold standard" for confirming the identity of synthesized or isolated 5-hydroxybisphenol A.

Electrochemical Sensor Development for Environmental Monitoring

Electrochemical sensors offer a promising avenue for the rapid, sensitive, and cost-effective detection of bisphenols, including 5-hydroxybisphenol A, particularly for environmental monitoring applications. These sensors typically operate by measuring changes in electrical signals (e.g., current, potential) resulting from redox reactions of the analyte at a modified electrode surface. dphen1.comresearchgate.netrsc.orgmdpi.comresearchgate.net

The development of electrochemical sensors for bisphenols often focuses on enhancing sensitivity and selectivity through various electrode modifications. Common strategies include the incorporation of nanomaterials (e.g., gold nanoparticles, graphene, carbon nanotubes) to increase surface area and conductivity, and the use of molecularly imprinted polymers (MIPs) to create specific recognition sites for the target analyte. researchgate.netrsc.orgmdpi.comresearchgate.net

While many developed sensors specifically target bisphenol A (BPA) due to its widespread presence, the principles and materials used are often applicable to its hydroxylated derivatives. For instance, amperometric biosensors involving cytochrome P450 have been explored in the context of DNA-reactive bisphenol-o-quinone formed through 5-hydroxybisphenol, indicating the relevance of electrochemical methods for this compound. dphen1.com

The performance characteristics of electrochemical sensors for BPA demonstrate their potential for environmental monitoring. Reported detection limits for BPA sensors are often in the picomolar (pM) to nanomolar (nM) range, offering high sensitivity for trace analysis. researchgate.netmdpi.comresearchgate.net The development of specific electrochemical sensors for 5-hydroxybisphenol A would leverage these advancements, providing a portable and efficient tool for on-site environmental assessment.

Compound Names and PubChem CIDs

Molecular and Cellular Interaction Mechanisms of 5 Hydroxybisphenol a

Receptor Binding and Activation Studies (In Vitro Models)

The ability of 5-hydroxybisphenol A to bind and activate nuclear receptors is a significant area of research, as these interactions can modulate gene expression and cellular function.

Studies investigating the estrogenic potential of BPA metabolites have provided insights into the activity of 5-hydroxybisphenol A. In reporter gene assays using MCF-7 cells, 5-hydroxybisphenol A, referred to as BPA catechol, was found to exhibit little estrogenic activity. oup.com This suggests a significantly lower affinity for and/or ability to activate estrogen receptors compared to the parent compound or other derivatives. Specific quantitative binding affinities (e.g., IC50, Ki) for ERα and ERβ are not detailed in the available research.

| Compound | Receptor | Observed Activity (In Vitro) | Reference |

|---|---|---|---|

| 5-Hydroxybisphenol A (BPA Catechol) | Estrogen Receptors (ER) | Exhibited little estrogenic activity in ERE-luciferase reporter assay with MCF-7 cells. | oup.com |

The interaction of 5-hydroxybisphenol A with other steroid and hormone receptors has also been evaluated. Computational studies suggest that as a catechol metabolite, it may possess weak androgenic and antiandrogenic activities. nih.govacs.org However, in vitro assays have characterized BPA catechol as inactive regarding anti-androgenic effects. oup.com

There is currently a lack of specific in vitro studies detailing the binding affinity or functional interaction of 5-hydroxybisphenol A with the thyroid hormone receptor (THR). Research in this area has predominantly focused on the parent compound, BPA, which has been shown to act as a TR antagonist. nih.govnih.gov

| Compound | Receptor | Observed Activity / Finding (In Vitro) | Reference |

|---|---|---|---|

| 5-Hydroxybisphenol A (BPA Catechol) | Androgen Receptor (AR) | Characterized as inactive in an anti-androgenic assay. | oup.com |

| 5-Hydroxybisphenol A | Thyroid Hormone Receptor (THR) | Specific binding affinity data not available in cited research. | N/A |

Comprehensive screening of 5-hydroxybisphenol A against a wider panel of nuclear receptors has not been extensively reported. While its parent compound, BPA, and other analogs are known to interact with a variety of receptors, including the Pregnane X Receptor (PXR), specific binding data for 5-hydroxybisphenol A remains limited. nih.govsigmaaldrich.com

Enzymatic Modulation and Metabolic Interference (In Vitro/Acellular Systems)

As a primary metabolite, the formation and subsequent actions of 5-hydroxybisphenol A are intrinsically linked to metabolic enzymes. It is both a product of enzymatic action and a potential modulator of these same pathways.

5-hydroxybisphenol A is formed from the aromatic hydroxylation of BPA. This reaction is catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes, with studies identifying the CYP2C subfamily as being primarily responsible for this activation in the liver. nih.govacs.org While this pathway is known, specific enzyme kinetic parameters, such as the Michaelis constant (Km) and maximum reaction velocity (Vmax), for the formation of 5-hydroxybisphenol A by specific human CYP isozymes are not well-defined in the literature.

Following its formation, 5-hydroxybisphenol A can be further oxidized to form a reactive ortho-quinone (BPA-3,4-quinone). nih.govacs.org Information regarding 5-hydroxybisphenol A acting as a substrate for Phase II conjugation enzymes, such as UDP-glucuronosyltransferases (UGTs), is not available. The majority of kinetic studies on glucuronidation focus on the direct conjugation of the parent BPA molecule. nih.govpreprints.org

| Metabolic Process | Enzyme Family | Role of 5-Hydroxybisphenol A | Kinetic Data Summary | Reference |

|---|---|---|---|---|

| Formation via Aromatic Hydroxylation | Cytochrome P450 (CYP2C subfamily) | Product of BPA metabolism | Specific Km and Vmax values for formation are not detailed. | nih.govacs.org |

| Glucuronide Conjugation | UDP-glucuronosyltransferases (UGTs) | Substrate status not specified. | Kinetic data is focused on the parent compound, BPA. | nih.govpreprints.org |

Research indicates that BPA metabolites, as a class, can function as inhibitors of P450 enzymes. nih.govacs.org This suggests that 5-hydroxybisphenol A, upon its formation, could potentially inhibit the same CYP enzymes responsible for its synthesis or the metabolism of other compounds. However, specific inhibition profiles, including inhibition constants (Ki) or IC50 values for 5-hydroxybisphenol A against particular CYP450 isozymes, have not been specifically reported.

Cellular Signaling Pathway Perturbations (In Vitro Cell Lines)

Investigation of Gene Expression Changes via Transcriptomics

A transcriptomic analysis, which would provide a global view of how 5-hydroxybisphenol A alters gene expression, has not been extensively reported. Such studies are crucial for identifying the genes and pathways that are most sensitive to this compound, and for understanding its potential mechanisms of action.

Protein Expression and Post-Translational Modification Analysis

Similarly, research into the effects of 5-hydroxybisphenol A on the proteome, including changes in protein expression levels and post-translational modifications, is not available in the current body of scientific literature. This type of analysis would be invaluable for understanding the functional consequences of exposure at the cellular level.

Cell Proliferation and Apoptosis Signaling Pathway Studies (Mechanistic Focus)

The impact of 5-hydroxybisphenol A on the delicate balance between cell proliferation and apoptosis (programmed cell death) remains to be elucidated. Mechanistic studies in this area are essential for assessing its potential role in developmental and disease processes.

DNA and Chromatin Interactions

The potential for 5-hydroxybisphenol A to interact with genetic material, either directly or indirectly, is a critical area for which specific data is not currently available.

Genotoxic Potential via In Vitro Assays (e.g., Micronucleus, Comet Assay)

Standard in vitro genotoxicity assays, such as the micronucleus and comet assays, are used to assess a compound's ability to cause DNA damage. However, the results of such tests specifically for 5-hydroxybisphenol A are not documented in accessible research.

Membrane Interactions and Transport Mechanisms

The ability of 5-hydroxybisphenol A to exert any biological effect is contingent upon its capacity to reach its molecular targets within the cell. This journey begins at the cell membrane, a complex lipid bilayer that acts as a selective barrier. The interaction of 5-hydroxybisphenol A with this membrane, and its subsequent transport across it, can occur through passive diffusion, driven by the physicochemical properties of the molecule, or via active transport, mediated by specialized membrane proteins.

Liposome (B1194612) and Artificial Membrane Permeability Studies

To investigate the passive diffusion of compounds across biological membranes, researchers often employ in vitro models such as liposomes and parallel artificial membrane permeability assays (PAMPA). These simplified systems, devoid of active transporters, provide a measure of a molecule's intrinsic ability to permeate a lipid bilayer.

For instance, the permeability of Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS) was found to be dependent on their respective log P values. eaht.org Generally, a higher log P value, indicating greater lipid solubility, corresponds to higher membrane permeability. Given that 5-hydroxybisphenol A possesses an additional hydroxyl group compared to BPA, it is expected to be more hydrophilic and thus have a lower log P value. Consequently, one can hypothesize that the passive permeability of 5-hydroxybisphenol A across artificial membranes would be lower than that of BPA.

The following table, compiled from a study on various bisphenols, illustrates the relationship between lipophilicity and membrane permeability. While data for 5-hydroxybisphenol A is not present, it provides a framework for predicting its behavior.

Permeability of Various Bisphenols in PAMPA Assay

| Compound | Log P | Permeability (10⁻⁶ cm/s) at pH 7.4 |

|---|---|---|

| Bisphenol A (BPA) | 3.40 | 85.28 ± 7.45 |

| Bisphenol F (BPF) | 3.07 | 68.22 ± 2.63 |

| Bisphenol S (BPS) | 1.65 | 2.26 ± 0.08 |

Data from a Parallel Artificial Membrane Permeability Assay (PAMPA) for the gastrointestinal tract, showing the correlation between the octanol-water partition coefficient (Log P) and the permeability of different bisphenols. eaht.org

Further research is necessary to experimentally determine the precise permeability coefficient of 5-hydroxybisphenol A in liposome and artificial membrane systems to validate this hypothesis.

Investigation of Transporter Protein Involvement

Beyond passive diffusion, the cellular uptake and efflux of xenobiotics are often facilitated by transporter proteins, which act as molecular gatekeepers. These proteins, belonging to superfamilies such as the ATP-binding cassette (ABC) and Solute Carrier (SLC) transporters, can either actively pump substances out of the cell, providing a protective mechanism, or facilitate their entry.

Direct studies on the interaction of 5-hydroxybisphenol A with specific transporter proteins are currently lacking. However, research on related bisphenols provides compelling evidence that these compounds can interact with and modulate the activity of various transporters.

One study demonstrated that BPA can significantly inhibit the function of the Breast Cancer Resistance Protein (BCRP), an important ABC efflux transporter, in an in vitro model of the blood-brain barrier. mdpi.comnih.gov This inhibition could potentially lead to an increased accumulation of BCRP substrates in the brain.

Furthermore, a comprehensive investigation into the interaction of several bisphenols (BPA, BPF, BPS, and tetrabromobisphenol A) with a panel of human SLC drug transporters revealed that these compounds can inhibit the activities of various transporters, including Organic Cation Transporters (OCTs), Organic Anion Transporting Polypeptides (OATPs), and Multidrug and Toxin Extrusion Proteins (MATEs). uzh.chnih.gov The inhibitory effects were concentration-dependent, with some bisphenols exhibiting potent inhibition of specific transporters. uzh.chnih.gov

The table below summarizes the inhibitory effects of different bisphenols on a selection of SLC transporters. This data suggests that the chemical structure of the bisphenol plays a crucial role in its interaction with these proteins.

Inhibition of Human SLC Drug Transporter Activities by Various Bisphenols

| Transporter | Bisphenol A (BPA) | Bisphenol F (BPF) | Bisphenol S (BPS) | Tetrabromobisphenol A (TBBPA) |

|---|---|---|---|---|

| OCT1 | Major Inhibition | No Major Inhibition | Stimulation | Major Inhibition |

| MATE1 | Major Inhibition | No Major Inhibition | No Major Inhibition | Major Inhibition |

| OATP1B1 | Major Inhibition | Major Inhibition | No Major Inhibition | Major Inhibition |

| OATP2B1 | Major Inhibition | Major Inhibition | No Major Inhibition | Major Inhibition |

| OAT3 | Major Inhibition | Major Inhibition | Major Inhibition | Major Inhibition |

Summary of the effects of 100 µM of various bisphenols on the activity of several human Solute Carrier (SLC) drug transporters. "Major Inhibition" indicates an inhibition of more than 60%. uzh.chnih.gov

Given that 5-hydroxybisphenol A shares the core bisphenol structure, it is plausible that it also interacts with and potentially inhibits a range of transporter proteins. The presence of the additional hydroxyl group could influence its binding affinity and specificity for different transporters compared to BPA and other analogues. However, without direct experimental evidence, the precise nature and extent of these interactions remain a subject for future investigation. Understanding whether 5-hydroxybisphenol A is a substrate or an inhibitor of specific transporters is crucial for predicting its cellular fate and potential for bioaccumulation.

Theoretical and Computational Investigations of 5 Hydroxybisphenol a

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to investigate the electronic structure and reactivity of molecules. physchemres.orgmdpi.com These calculations provide a detailed understanding of a molecule's inherent properties and its propensity to undergo chemical reactions. ajchem-a.com